Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- is a compound known for its involvement in various biochemical processes. It is a derivative of adenosine, where the 5’ position is modified with a (3-aminopropyl)methylsulfonio group. This compound is also referred to as decarboxylated S-adenosylmethionine sulfate salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- can be synthesized from L-methionine and adenosine triphosphate (ATP) in a reaction catalyzed by methionine adenosyltransferase . The reaction involves the transfer of a methyl group from L-methionine to the adenosine molecule, forming the sulfonium ion.
Industrial Production Methods
Industrial production of this compound involves the optimization of microbial strains to enhance the expression and activity of methionine adenosyltransferase. Genetic modifications, such as overexpression in Pichia pastoris, Saccharomyces cerevisiae, and Escherichia coli, have been employed to improve yields . Additionally, bioprocess strategies like optimizing the feeding modes of methanol, glycerol, and L-methionine substrates have been implemented to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- undergoes several types of reactions, including transmethylation, transsulfuration, and aminopropylation . These reactions are crucial for its role in various biochemical pathways.
Common Reagents and Conditions
The compound typically reacts with nucleophiles due to the presence of the sulfonium ion, which activates the attached carbons towards nucleophilic attack . Common reagents include methyl donors and nucleophiles that participate in the aforementioned reactions.
Major Products
The major products formed from these reactions include polyamines such as spermidine, spermine, and thermospermine . These polyamines are essential for cellular functions, including DNA stabilization and regulation of ion channels.
Scientific Research Applications
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- involves its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, RNA, and proteins, thereby regulating their function . The sulfonium ion in the compound activates the attached carbons towards nucleophilic attack, facilitating these methylation reactions .
Comparison with Similar Compounds
Similar Compounds
S-adenosylmethionine (SAM): A precursor to adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy-, involved in similar biochemical processes.
S-adenosylhomocysteine (SAH): A product of SAM-dependent methylation reactions, which can inhibit methyltransferases.
S-adenosyl-3-methylthiopropylamine: Another derivative of SAM, involved in polyamine biosynthesis.
Uniqueness
Adenosine,5’-[(3-aminopropyl)methylsulfonio]-5’-deoxy- is unique due to its specific role in the biosynthesis of polyamines and its ability to act as a methyl donor in various biochemical reactions. Its sulfonium ion structure provides a high group transfer potential, making it highly reactive and efficient in these processes .
Properties
IUPAC Name |
3-aminopropyl-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNBITIXDCPNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865048 |
Source
|
Record name | (3-Aminopropyl){[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfanium (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.